molecular formula C3H7N3OS B7734323 N'-acetamidocarbamimidothioic acid

N'-acetamidocarbamimidothioic acid

Cat. No.: B7734323
M. Wt: 133.18 g/mol
InChI Key: NSIMQTOXNOFWBP-UHFFFAOYSA-N
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Description

N'-Acetamidocarbamimidothioic acid is a thiourea derivative characterized by a carbamimidothioic acid backbone (NH$2$-C(=S)-NH-) modified with an acetamido (-NH-CO-CH$3$) substituent. This analysis compares its inferred properties and reactivity with structurally related acetamide and benzoic acid derivatives documented in the literature.

Properties

IUPAC Name

N'-acetamidocarbamimidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N3OS/c1-2(7)5-6-3(4)8/h1H3,(H,5,7)(H3,4,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSIMQTOXNOFWBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NN=C(N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NN=C(N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-acetamidocarbamimidothioic acid typically involves the reaction of acetamide with thiourea under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, resulting in the formation of the desired compound. The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of N’-acetamidocarbamimidothioic acid may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of advanced catalysts and optimized reaction conditions can significantly enhance the production process, making it feasible for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N’-acetamidocarbamimidothioic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones under specific conditions.

    Reduction: Reduction reactions can convert it into corresponding amines and thiols.

    Substitution: It can participate in nucleophilic substitution reactions, where the acetamido group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions, typically under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and thiols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N’-acetamidocarbamimidothioic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: This compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N’-acetamidocarbamimidothioic acid involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate various biochemical processes through its interactions with proteins and other biomolecules.

Comparison with Similar Compounds

Structural Analogues and Functional Groups

The following compounds share functional or structural similarities with N'-acetamidocarbamimidothioic acid:

Compound Name Key Functional Groups Backbone Structure Reference IDs
N-Acetylanthranilic acid Acetamido, benzoic acid Aromatic ring
2-Acetamido-6-nitrobenzoic acid Acetamido, nitro, benzoic acid Aromatic ring
Aceturic acid (2-Acetamidoacetic acid) Acetamido, carboxylic acid Aliphatic chain
N,N-Dimethylacetamide (DMAC) Dimethylamide Aliphatic amide
N-(4-Aminophenyl)acetamide Acetamido, aromatic amine Aromatic ring

Physical and Chemical Properties

Table 1: Comparative Physical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility Key Reactivity
N-Acetylanthranilic acid 179.17 185–187 Slightly soluble in water Acidic (pKa ~3–4), forms salts
Aceturic acid 117.10 206–208 Highly water-soluble Zwitterionic at neutral pH
DMAC 87.12 −20 (liquid) Miscible with polar solvents Polar aprotic solvent
N-(4-Aminophenyl)acetamide 150.18 160–162 Soluble in ethanol Nucleophilic aromatic substitution

Inferred properties for this compound:

  • Molecular weight : ~150–160 g/mol (estimated).
  • Solubility : Moderate in polar solvents due to thiourea and acetamido groups.
  • Reactivity: Potential for hydrogen bonding (thiourea NH groups) and metal coordination.

Stability and Toxicity

  • DMAC : Classified as a reproductive toxin; regulated workplace exposure limits (e.g., OSHA PEL: 10 ppm) .
  • N-Acetylanthranilic acid : Low acute toxicity but may irritate mucous membranes .
  • This compound : Stability likely pH-dependent; thiourea derivatives are prone to hydrolysis under acidic/basic conditions.

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